2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride

Catalog No.
S815485
CAS No.
1423033-47-9
M.F
C7H14ClNO2
M. Wt
179.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[Cyclopropyl(ethyl)amino]acetic acid hydrochlori...

CAS Number

1423033-47-9

Product Name

2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride

IUPAC Name

2-[cyclopropyl(ethyl)amino]acetic acid;hydrochloride

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

InChI

InChI=1S/C7H13NO2.ClH/c1-2-8(5-7(9)10)6-3-4-6;/h6H,2-5H2,1H3,(H,9,10);1H

InChI Key

YMLRKMKALHOFGJ-UHFFFAOYSA-N

SMILES

CCN(CC(=O)O)C1CC1.Cl

Canonical SMILES

CCN(CC(=O)O)C1CC1.Cl

2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structural and functional properties. This compound, with the molecular formula C₇H₁₄ClN₃O₂ and a molecular weight of 179.64 g/mol, features a cyclopropyl group attached to an ethylamino moiety and an acetic acid functional group. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological and chemical applications .

Involving 2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride include:

  • Formation of the compound: The synthesis typically begins with ethyl glyoxylate hydrate reacting with N-Boc-ethylenediamine, followed by reduction to yield ethyl N-[(2-Boc-amino)ethyl]glycinate. This intermediate undergoes deprotection and acidification to form the final product.
  • Hydrochloride formation: The addition of hydrochloric acid to the base form of the compound facilitates the formation of the hydrochloride salt, enhancing its stability and solubility .

The synthesis of 2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride can be summarized in the following steps:

  • Starting Materials: Ethyl glyoxylate hydrate and N-Boc-ethylenediamine are used as starting materials.
  • Reduction Step: The reaction yields ethyl N-[(2-Boc-amino)ethyl]glycinate.
  • Deprotection: Removal of the Boc protecting group is performed.
  • Acidification: The resulting compound is treated with hydrochloric acid to form the hydrochloride salt.

This method is noted for its efficiency and relatively straightforward approach to synthesizing the compound .

2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride has potential applications in several areas:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug development for treating neurological disorders.
  • Chemical Research: Its unique structure makes it a valuable subject for studies in medicinal chemistry and organic synthesis.
  • Biochemical Studies: It can be used as a tool compound to explore neurotransmitter interactions in various biological systems .

Interaction studies are crucial for understanding how 2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride affects biological systems. Preliminary research suggests that it may modulate neurotransmitter release or receptor activity, although comprehensive studies are needed to elucidate these mechanisms fully. Understanding these interactions will aid in assessing its therapeutic potential and safety profile .

Several compounds share structural or functional similarities with 2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
(−)-5,5-Dimethylmorpholinyl-2-acetic AcidContains a morpholine ring; acetic acid moietyMorpholine ring provides different conformational dynamics.
2-Amino-2-cyclopropylacetic Acid HydrochlorideSimilar cyclopropyl structure but lacks ethyl groupEthyl substitution may enhance lipophilicity and receptor interaction .
2-(Cyclobutylamino)acetic AcidCyclobutyl instead of cyclopropylCyclobutyl may influence binding affinity differently compared to cyclopropyl.

The unique combination of cyclopropyl and ethyl groups in 2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride sets it apart from these similar compounds, potentially offering distinct pharmacological properties and applications in drug development.

The crystallographic analysis of 2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride reveals important structural features that distinguish this compound within the amino acid derivative family. X-ray diffraction studies of related cyclopropyl-containing compounds have established fundamental geometric parameters for the cyclopropyl ring system [1] [2]. The cyclopropyl moiety in amino acid derivatives typically exhibits characteristic bond lengths of approximately 1.51 Å for carbon-carbon bonds within the three-membered ring, with carbon-carbon-carbon bond angles constrained to approximately 60 degrees due to ring strain [1].

Crystal structure determinations of similar cyclopropyl amino acid derivatives have demonstrated that the cyclopropyl group adopts specific conformational preferences that influence the overall molecular geometry [3]. The cyclopropyl ring orientation relative to the amino acid backbone shows preference for conformations that minimize steric interactions with the ethyl substituent and the carboxylate functionality [4]. Intermolecular interactions in the crystal lattice are dominated by hydrogen bonding networks involving the carboxylic acid group and the protonated amino nitrogen in the hydrochloride salt form [5].

The crystal packing arrangement reveals the formation of layered structures stabilized by hydrogen bonds between the chloride anion and the protonated amino group, with typical nitrogen-chlorine distances of 3.1-3.3 Å [6]. The molecular conformation in the solid state shows the ethyl group adopting an extended configuration to minimize intramolecular steric repulsion with the cyclopropyl ring. Unit cell parameters for related cyclopropyl amino acid hydrochlorides typically fall within the monoclinic or orthorhombic crystal systems, with space groups P21/c or P212121 being most commonly observed [1] [2].

Spectroscopic Analysis

¹H/¹³C Nuclear Magnetic Resonance Spectral Interpretation

The proton nuclear magnetic resonance spectrum of 2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride exhibits characteristic chemical shifts that permit unambiguous structural assignment [7] [8]. The cyclopropyl ring protons appear as a complex multiplet in the region 0.5-0.8 parts per million, with the four methylene protons showing characteristic coupling patterns due to the rigid ring geometry [9]. The cyclopropyl methine proton resonates at approximately 2.1-2.3 parts per million as a complex multiplet due to coupling with the adjacent methylene protons [10].

The ethyl substituent displays the expected pattern for an N-ethyl group, with the methyl protons appearing as a triplet at 1.2-1.3 parts per million and the methylene protons as a quartet at 2.7-3.1 parts per million [7]. The N-methylene coupling constant typically ranges from 7.0-7.5 hertz, consistent with three-bond coupling to the methyl group. The glycine-derived methylene protons (NCH₂COOH) appear as a singlet at 3.7-4.1 parts per million, slightly deshielded due to the electron-withdrawing effect of both the nitrogen and carbonyl functionalities [8].

In the carbon-13 nuclear magnetic resonance spectrum, the cyclopropyl carbon atoms exhibit characteristic upfield chemical shifts [11]. The cyclopropyl methylene carbons appear at 7-10 parts per million, significantly upfield compared to typical alkyl carbons due to the strained ring geometry and associated electronic effects [8]. The cyclopropyl methine carbon resonates at 25-30 parts per million. The ethyl group carbons show normal aliphatic chemical shifts, with the methyl carbon at 13-15 parts per million and the N-methylene carbon at 50-55 parts per million.

The carboxylate functionality exhibits a characteristic carbonyl carbon signal at 170-175 parts per million, while the α-carbon (NCH₂COOH) appears at 58-62 parts per million, typical for amino acid derivatives [12]. The nitrogen substitution pattern can be confirmed through two-dimensional nuclear magnetic resonance techniques, particularly heteronuclear single quantum coherence spectroscopy, which establishes direct carbon-hydrogen connectivity.

Infrared Vibrational Modes of Functional Groups

The infrared spectrum of 2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride provides detailed information about the vibrational modes of the constituent functional groups [13] [14]. The carboxylic acid functionality exhibits characteristic absorption bands, with the hydroxyl stretch appearing as a broad absorption centered around 3200-3600 wavenumbers due to hydrogen bonding interactions [15]. The carbonyl stretch appears as a strong, sharp absorption at 1700-1720 wavenumbers, consistent with the C=O stretching frequency of carboxylic acids [16].

The aliphatic carbon-hydrogen stretching vibrations are observed in the 2900-3000 wavenumber region, with multiple overlapping bands corresponding to the methyl, methylene, and cyclopropyl C-H stretches [14]. The cyclopropyl ring exhibits characteristic vibrational modes in the 800-900 wavenumber region, which are diagnostic for the presence of this strained ring system [10]. These vibrations arise from the unique geometry and electronic structure of the three-membered ring.

The amino functionality in the protonated hydrochloride form shows N-H bending vibrations at 1600-1650 wavenumbers [14]. Carbon-oxygen stretching vibrations appear at 1200-1300 wavenumbers, while carbon-nitrogen stretching modes are observed at 1000-1100 wavenumbers. The overall vibrational spectrum provides a fingerprint for structural identification and purity assessment of the compound [17].

Deformation vibrations of the alkyl groups appear in the 1450-1500 wavenumber region, with contributions from both the ethyl substituent and the cyclopropyl ring methylene groups [11]. The spectral pattern is consistent with the proposed molecular structure and permits differentiation from structural isomers or related compounds.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride under electrospray ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation [18] [19]. The protonated molecular ion [M+H]⁺ appears at mass-to-charge ratio 144, corresponding to the free acid form of the molecule. The fragmentation pattern is dominated by common amino acid fragmentation mechanisms, including loss of water and carboxyl functionalities [20].

The most prominent fragment ion appears at mass-to-charge ratio 98, resulting from loss of the carboxyl group (COOH, 45 mass units) from the protonated molecular ion [21]. This fragmentation is characteristic of amino acid derivatives and provides confirmation of the carboxylic acid functionality. A secondary fragmentation pathway involves loss of water (18 mass units) to give a fragment at mass-to-charge ratio 126, typical for compounds containing hydroxyl groups [18].

The cyclopropyl-ethyl amine fragment appears at mass-to-charge ratio 84 [C₅H₁₀N]⁺, representing cleavage α to the nitrogen atom with retention of the cyclopropyl and ethyl substituents [19]. Lower mass fragments include the cyclopropyl cation at mass-to-charge ratio 41 [C₃H₅]⁺ and the characteristic immonium ion at mass-to-charge ratio 30 [CH₂=NH₂]⁺, which is diagnostic for amino acid derivatives [22].

Additional fragment ions of lower intensity include the ethyl amine fragment at mass-to-charge ratio 70 [C₄H₈N]⁺ and the cyclopropyl amine fragment at mass-to-charge ratio 56 [C₃H₆N]⁺ [23]. The fragmentation pattern is consistent with the proposed structure and permits identification of the compound in complex mixtures through selected reaction monitoring mass spectrometry [24].

Collision-induced dissociation studies reveal that the primary fragmentation pathways involve cleavage of bonds adjacent to the nitrogen atom, consistent with the stabilization of positive charge by the amino functionality [25]. The relative abundance of fragment ions varies with collision energy, providing additional structural information for identification purposes.

Chromatographic Purity Assessment Methods

Chromatographic analysis of 2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride requires specialized methods designed for amino acid derivatives [26] [27]. High-performance liquid chromatography with ultraviolet detection represents the most widely applied approach for purity assessment, utilizing reversed-phase columns with gradient elution systems [28]. The compound exhibits optimal separation characteristics on C18 stationary phases with acetonitrile-water mobile phase systems containing appropriate buffer components [29].

Detection limits for ultraviolet monitoring typically range from 1-5 micrograms per milliliter at wavelengths of 210-220 nanometers, where the compound exhibits adequate chromophore absorption [30]. For enhanced sensitivity, pre-column derivatization with o-phthalaldehyde followed by fluorescence detection provides limits of detection in the range of 0.1-0.5 micrograms per milliliter [31]. The derivatization reaction proceeds rapidly under alkaline conditions to form highly fluorescent isoindole products suitable for quantitative analysis [26].

Ion-exchange chromatography provides an alternative separation mechanism based on the charged character of the amino acid derivative [32]. Post-column derivatization with ninhydrin permits detection of amino functionality with characteristic purple color formation. Typical retention times range from 25-35 minutes on standard amino acid analyzer systems, with detection limits of 0.5-1 microgram per milliliter [30].

Capillary electrophoresis offers rapid separation capabilities with minimal sample requirements [33]. The compound migrates under the influence of applied electric fields, with separation based on charge-to-mass ratio differences. Detection by ultraviolet absorption at 200 nanometers provides adequate sensitivity for most analytical applications, with typical analysis times of 10-15 minutes [34].

Sequence

G

Dates

Last modified: 08-16-2023

Explore Compound Types